molecular formula C9H8F2N2 B13449369 5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole

5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B13449369
M. Wt: 182.17 g/mol
InChI Key: IIWXVNVBHGPUPO-UHFFFAOYSA-N
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Description

5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds that are widely used in medicinal chemistry due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Schiemann reaction, which involves the diazotization of an aromatic amine followed by the replacement of the diazonium group with a fluorine atom . Another approach is the direct fluorination of benzimidazole derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) .

Industrial Production Methods

Industrial production of fluorinated benzimidazoles often employs scalable and efficient synthetic routes. These methods may include continuous flow processes and the use of catalytic systems to enhance reaction efficiency and selectivity. The choice of fluorinating agents and reaction conditions is crucial to achieving high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction can produce benzimidazole-2-methyl derivatives .

Scientific Research Applications

5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds and increasing lipophilicity. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-methylimidazole
  • 5-Fluoro-1-methylimidazole
  • 4,5-Difluoroimidazole

Uniqueness

5-Fluoro-1-(fluoromethyl)-2-methyl-1H-benzo[d]imidazole is unique due to the presence of both fluorine and methyl groups on the benzimidazole core. This combination can enhance its chemical stability, biological activity, and selectivity compared to other fluorinated imidazoles .

Properties

Molecular Formula

C9H8F2N2

Molecular Weight

182.17 g/mol

IUPAC Name

5-fluoro-1-(fluoromethyl)-2-methylbenzimidazole

InChI

InChI=1S/C9H8F2N2/c1-6-12-8-4-7(11)2-3-9(8)13(6)5-10/h2-4H,5H2,1H3

InChI Key

IIWXVNVBHGPUPO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CF)C=CC(=C2)F

Origin of Product

United States

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